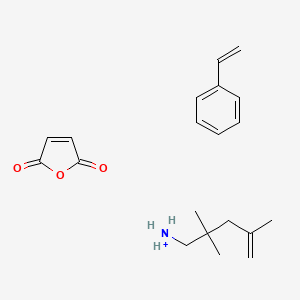
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is a polymer compound formed by the polymerization of 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. This compound is further stabilized by the addition of an ammonium salt . It is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves the polymerization of the monomers 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. The reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization reactions under controlled temperature and pressure conditions. The addition of ammonium salt helps in stabilizing the polymer and enhancing its properties .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in modified polymers with different functional groups .
Aplicaciones Científicas De Investigación
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium has a wide range of scientific research applications, including:
Chemistry: Used as a film-forming agent and dispersing agent in paints, inks, and coatings.
Medicine: Investigated for potential medical applications, including drug delivery systems.
Industry: Used as an adhesive and in the production of non-metallic materials.
Mecanismo De Acción
The mechanism of action of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific molecules, leading to its effects. The ammonium salt component helps in stabilizing the polymer and enhancing its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Maleic anhydride styrene polymer: Similar in structure but differs in specific monomer composition.
2,5-Furandione, polymer with ethenylbenzene, 2-butoxyethyl ester: Another related polymer with different functional groups.
Uniqueness
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is unique due to its specific monomer composition and the addition of ammonium salt, which enhances its stability and properties. This makes it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
111719-93-8 |
|---|---|
Fórmula molecular |
C20H28NO3+ |
Peso molecular |
330.448 |
Nombre IUPAC |
furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium |
InChI |
InChI=1S/C8H17N.C8H8.C4H2O3/c1-7(2)5-8(3,4)6-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h1,5-6,9H2,2-4H3;2-7H,1H2;1-2H/p+1 |
Clave InChI |
FNAQSKPWMVSQAX-UHFFFAOYSA-O |
SMILES |
CC(=C)CC(C)(C)C[NH3+].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Sinónimos |
2,5-Furandione, polymer with ethenylbenzene and 2,4,4-trimethyl-1-pentene, ammonium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















